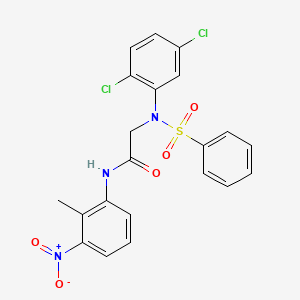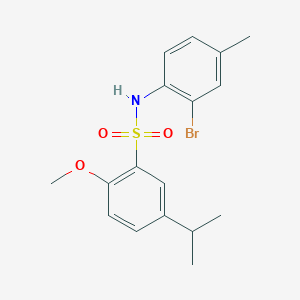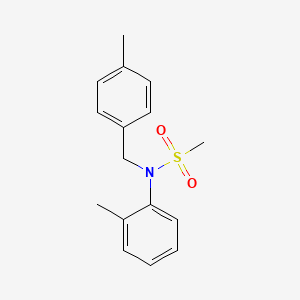![molecular formula C20H17ClN4O B3507858 3-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B3507858.png)
3-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
説明
“3-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a chemical compound with the molecular formula C20H17ClN4O. It has an average mass of 364.828 Da and a mono-isotopic mass of 364.109100 Da .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, which includes “3-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide”, has been reported in several studies . These compounds were synthesized based on scaffold hopping and computer-aided drug design . The synthesis involved the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .Molecular Structure Analysis
The molecular structure of “3-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is complex, with a pyrazolo[3,4-b]quinoline core structure . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current data.科学的研究の応用
Synthesis and Structural Features
The compound’s chemical formula is C20H17ClN4O , with an average mass of 364.828 Da . It contains a pyrazolo[3,4-b]quinoline core, characterized by a fused pyrazole and quinoline ring system. The chloro-substituted benzamide group further enhances its structural diversity.
Tautomeric Forms
Pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: 1H-isomers and 2H-isomers . These isomers play a crucial role in their biological activity.
Synthetic Methods
Various synthetic strategies have been employed to access these compounds. Notably, starting from either a preformed pyrazole or pyridine, researchers have developed efficient methods for their synthesis . These methods include cyclization reactions, condensations, and functional group transformations.
Biological Applications
Now, let’s explore the biomedical applications of this compound:
a. Antimicrobial Activity: Pyrazolo[3,4-b]pyridines have shown promise as antimicrobial agents. Researchers have investigated their potential against bacterial and fungal pathogens. Further studies could explore their mechanism of action and optimize their efficacy.
b. Anti-Inflammatory Properties: Some derivatives exhibit anti-inflammatory effects. By modulating specific pathways, they may help manage inflammatory conditions such as arthritis or autoimmune diseases.
c. Anticancer Potential: Certain pyrazolo[3,4-b]pyridines demonstrate antitumor activity. Their ability to inhibit specific kinases or interfere with cancer cell signaling pathways warrants further investigation.
d. Antimalarial Agents: The quinoline moiety in these compounds has historical ties to antimalarial drugs. Researchers could explore their potential against drug-resistant strains of Plasmodium.
e. Antipsychotic Effects: While not extensively studied, some derivatives exhibit interactions with neurotransmitter receptors. Investigating their impact on mental health disorders could be valuable.
f. Other Applications: Additional areas of interest include enzyme inhibition (e.g., RNA-dependent RNA polymerase inhibition) , neuroprotection, and cardiovascular effects.
将来の方向性
The future directions for the study of “3-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” and similar compounds could involve further exploration of their biological activities, such as their potential to inhibit TRKA . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
作用機序
Target of Action
It is known that pyrazoloquinoline derivatives have been studied for their versatility in many significant fields due to their distinctive interaction with cells .
Mode of Action
Pyrazoloquinolines are known to interact with various cellular targets due to their structural similarity with purine bases adenine and guanine . This allows them to interfere with numerous biological processes.
Biochemical Pathways
Compounds with a pyrazoloquinoline core have been shown to interact with various biochemical pathways due to their structural diversity .
Result of Action
Pyrazoloquinoline derivatives have been studied for their potential biological activities .
特性
IUPAC Name |
3-chloro-N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-3-25-19-16(11-13-7-4-6-12(2)17(13)22-19)18(24-25)23-20(26)14-8-5-9-15(21)10-14/h4-11H,3H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLICBQBYCNXYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-{1-ethyl-8-methyl-1H-pyrazolo[3,4-B]quinolin-3-YL}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amino]benzamide](/img/structure/B3507780.png)

![1-(2,5-dichlorophenyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B3507794.png)


![3-{[4-(2,5-dichlorophenyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B3507811.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B3507816.png)
![N-phenyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3507824.png)
![2-(mesityloxy)-N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3507832.png)
![N~2~-benzyl-N~1~-(2-furylmethyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B3507838.png)

![3-chloro-4-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B3507871.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3507884.png)